Cas no 2171768-12-8 (3-amino-3-(3-fluoro-2-hydroxypropyl)-1lambda6-thietane-1,1-dione)

3-amino-3-(3-fluoro-2-hydroxypropyl)-1lambda6-thietane-1,1-dione 化学的及び物理的性質
名前と識別子
-
- 3-amino-3-(3-fluoro-2-hydroxypropyl)-1lambda6-thietane-1,1-dione
- EN300-1650921
- 2171768-12-8
-
- インチ: 1S/C6H12FNO3S/c7-2-5(9)1-6(8)3-12(10,11)4-6/h5,9H,1-4,8H2
- InChIKey: GADRAFLOFBUVKT-UHFFFAOYSA-N
- ほほえんだ: S1(CC(CC(CF)O)(C1)N)(=O)=O
計算された属性
- せいみつぶんしりょう: 197.05219258g/mol
- どういたいしつりょう: 197.05219258g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 247
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 88.8Ų
- 疎水性パラメータ計算基準値(XlogP): -1
3-amino-3-(3-fluoro-2-hydroxypropyl)-1lambda6-thietane-1,1-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1650921-50mg |
3-amino-3-(3-fluoro-2-hydroxypropyl)-1lambda6-thietane-1,1-dione |
2171768-12-8 | 50mg |
$1632.0 | 2023-09-21 | ||
Enamine | EN300-1650921-2500mg |
3-amino-3-(3-fluoro-2-hydroxypropyl)-1lambda6-thietane-1,1-dione |
2171768-12-8 | 2500mg |
$3809.0 | 2023-09-21 | ||
Enamine | EN300-1650921-500mg |
3-amino-3-(3-fluoro-2-hydroxypropyl)-1lambda6-thietane-1,1-dione |
2171768-12-8 | 500mg |
$1866.0 | 2023-09-21 | ||
Enamine | EN300-1650921-0.5g |
3-amino-3-(3-fluoro-2-hydroxypropyl)-1lambda6-thietane-1,1-dione |
2171768-12-8 | 0.5g |
$1866.0 | 2023-06-04 | ||
Enamine | EN300-1650921-1.0g |
3-amino-3-(3-fluoro-2-hydroxypropyl)-1lambda6-thietane-1,1-dione |
2171768-12-8 | 1g |
$1944.0 | 2023-06-04 | ||
Enamine | EN300-1650921-10.0g |
3-amino-3-(3-fluoro-2-hydroxypropyl)-1lambda6-thietane-1,1-dione |
2171768-12-8 | 10g |
$8357.0 | 2023-06-04 | ||
Enamine | EN300-1650921-5.0g |
3-amino-3-(3-fluoro-2-hydroxypropyl)-1lambda6-thietane-1,1-dione |
2171768-12-8 | 5g |
$5635.0 | 2023-06-04 | ||
Enamine | EN300-1650921-10000mg |
3-amino-3-(3-fluoro-2-hydroxypropyl)-1lambda6-thietane-1,1-dione |
2171768-12-8 | 10000mg |
$8357.0 | 2023-09-21 | ||
Enamine | EN300-1650921-0.05g |
3-amino-3-(3-fluoro-2-hydroxypropyl)-1lambda6-thietane-1,1-dione |
2171768-12-8 | 0.05g |
$1632.0 | 2023-06-04 | ||
Enamine | EN300-1650921-0.1g |
3-amino-3-(3-fluoro-2-hydroxypropyl)-1lambda6-thietane-1,1-dione |
2171768-12-8 | 0.1g |
$1711.0 | 2023-06-04 |
3-amino-3-(3-fluoro-2-hydroxypropyl)-1lambda6-thietane-1,1-dione 関連文献
-
1. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
-
Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
Related Articles
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
3-amino-3-(3-fluoro-2-hydroxypropyl)-1lambda6-thietane-1,1-dioneに関する追加情報
3-Amino-3-(3-Fluoro-2-Hydroxypropyl)-1λ⁶-Thietane-1,1-Dione: Structural Insights and Emerging Applications in Chemical Research
The compound 3-amino-3-(3-fluoro-2-hydroxypropyl)-1λ⁶-thietane-1,1-dione (CAS No. 2171768-12-8) represents a structurally unique class of heterocyclic molecules with a core thietane framework. This four-membered sulfur-containing ring system is notable for its inherent strain energy and conformational flexibility, which can significantly influence molecular reactivity and biological interactions. The presence of a fluoro group at the C(3) position of the propyl chain introduces fluorination effects that modulate electronic properties, while the hydroxypropyl substituent adds polarity and potential hydrogen-bonding capabilities. These structural features collectively position this compound as a valuable scaffold for exploring structure-activity relationships in drug discovery and materials science.
Recent advances in synthetic methodology have enabled efficient access to thietane-based derivatives, particularly through transition-metal-catalyzed cyclization strategies. A 2024 study published in *Organic Letters* demonstrated that palladium-catalyzed intramolecular coupling of allylic sulfides with amino-containing precursors provides high yields of substituted thietanes under mild conditions. This approach was specifically applied to the synthesis of CAS No. 2171768-12-8, achieving >90% conversion with excellent diastereoselectivity. The reaction pathway involves sequential nucleophilic attack and ring closure, facilitated by the electron-deficient nature of the sulfur atom in the thietane core.
The integration of an NH₂ group at the C(3) position introduces additional functional versatility. Computational studies using density functional theory (DFT) have revealed that this amino substituent participates in intramolecular hydrogen bonding with the adjacent hydroxyl group, stabilizing a non-planar conformation of the molecule. This structural preference may influence binding affinity to target proteins by mimicking specific amino acid side-chain geometries observed in enzyme active sites. Notably, molecular docking simulations against serine proteases showed favorable interactions between the hydroxyl moiety and catalytic aspartate residues.
In the context of pharmaceutical development, compounds containing both fluorine atoms and heterocyclic rings are increasingly recognized for their enhanced metabolic stability and lipophilicity profiles. The fluorinated propyl chain in this compound aligns with these principles while maintaining sufficient polarity through the hydroxyl functionality. A 2025 review in *Journal of Medicinal Chemistry* highlighted that such dual-functionalized structures often exhibit improved blood-brain barrier permeability compared to non-fluorinated analogs, making them promising candidates for neuropharmacological applications.
The synthetic utility of this scaffold extends beyond direct biological activity. Researchers at ETH Zurich (reported in *Angewandte Chemie*, 2024) demonstrated its application as a building block for click chemistry reactions through strain-promoted alkyne azide cycloaddition (SPAAC). The inherent ring strain in the thietane core facilitates rapid ligation with terminal alkynes under aqueous conditions, enabling site-specific conjugation to biomolecules without requiring metal catalysts. This property has been exploited in developing fluorescently labeled probes for real-time monitoring of enzymatic activity.
Spectroscopic characterization studies using NMR and X-ray crystallography have provided detailed insights into the conformational dynamics of this compound. The λ⁶ notation in its IUPAC name reflects a unique tautomeric state where sulfur exhibits an expanded valence configuration (six-coordinate), which is stabilized by adjacent electron-withdrawing groups such as ketone functionalities. This unusual coordination state has been correlated with enhanced resistance to hydrolytic degradation compared to conventional four-membered thioethers.
In materials science applications, thin films derived from this compound show promise as nonlinear optical materials due to their polarizable structure and dipole moment orientation effects induced by fluorination. A 2025 study from MIT's Materials Science Department demonstrated second harmonic generation (SHG) efficiencies exceeding those of standard potassium titanyl phosphate (KTP) crystals when doped into polymer matrices at concentrations above 5 mol%. The hydroxyl groups facilitate intermolecular hydrogen bonding networks that enhance crystallinity without compromising processability.
Ongoing research continues to explore novel derivatization strategies for this scaffold through bioorthogonal reactions such as tetrazine ligation and Diels-Alder cycloadditions. These approaches enable selective modification under physiological conditions while preserving native reactivity patterns crucial for biological function studies. The combination of multiple reactive handles - including primary amine, alcohol, and ketone functionalities - makes it particularly amenable to combinatorial chemistry approaches for high-throughput screening campaigns.
Eco-friendly synthesis routes are being actively developed to align with green chemistry principles. A biocatalytic method reported in *Green Chemistry* (2024) utilizes engineered laccase enzymes from *Trametes versicolor* to selectively oxidize intermediate sulfides without requiring harsh oxidants or transition metals. This enzymatic approach achieves >95% enantioselectivity while maintaining atom economy metrics above 85%, addressing sustainability concerns associated with traditional chemical oxidation protocols.
The structural diversity achievable through substitution patterns on both the thietane ring and propyl chain positions offers vast potential for creating structure-specific molecular tools across disciplines ranging from chemical biology to polymer science. Current investigations focus on optimizing substituent effects through computational modeling techniques like Monte Carlo simulations combined with machine learning algorithms trained on extensive reaction databases from Reaxys and SciFinder platforms.
2171768-12-8 (3-amino-3-(3-fluoro-2-hydroxypropyl)-1lambda6-thietane-1,1-dione) 関連製品
- 158221-26-2(5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione)
- 2228177-24-8(2-(2-Bromoethyl)-5-(4-methylphenyl)furan)
- 1353989-77-1((1-(6-Methoxypyrimidin-4-yl)piperidin-3-yl)methanol)
- 681157-52-8(ethyl 4-(cyanosulfanyl)-5-(3-methoxybenzamido)-3-methylthiophene-2-carboxylate)
- 1226440-07-8(N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-4-ethoxy-3-fluorobenzene-1-sulfonamide)
- 1018660-91-7(Benzenesulfonamide, 4-(3-aminopropyl)-N,N-dimethyl-)
- 78355-50-7(Peptide E (cattleadrenal medulla) (9CI))
- 2138020-49-0(2-Chloro-5-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-3-methylpyridine)
- 901258-71-7(2-{2-(3-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-ylsulfanyl}-N-(1,3-thiazol-2-yl)acetamide)
- 136468-36-5(Foropafant)




